molecular formula C18H18N2O4S B2371258 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide CAS No. 895450-43-8

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Cat. No.: B2371258
CAS No.: 895450-43-8
M. Wt: 358.41
InChI Key: CVQOVSBCXCCRAG-HNENSFHCSA-N
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a chemical compound with a complex structure that includes benzothiazole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-naphthyloxyacetamide
  • N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
  • N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Uniqueness

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-5-7-12(22-2)8-6-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQOVSBCXCCRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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